molecular formula C13H26O B156488 2-Undecyloxirane CAS No. 1713-31-1

2-Undecyloxirane

Cat. No. B156488
CAS RN: 1713-31-1
M. Wt: 198.34 g/mol
InChI Key: ZKAPVLMBPUYKKP-UHFFFAOYSA-N
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Description

2-Undecyloxirane, also known as (2S)-2-Undecyloxirane , is a chemical compound with the molecular formula C13H26O . It has an average mass of 198.345 Da and a monoisotopic mass of 198.198364 Da . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 2-Undecyloxirane consists of 13 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom . Unfortunately, the specific details about the arrangement of these atoms in the molecule are not provided in the search results.


Physical And Chemical Properties Analysis

2-Undecyloxirane has a molecular weight of 198.34 . Its exact mass is 198.20 . The elemental analysis shows that it contains 78.72% carbon, 13.21% hydrogen, and 8.07% oxygen .

Scientific Research Applications

  • Pheromones and Chemical Communication : A study on "Pheromones of two arctiid moths (Creatonotos transiens andC. gangis)" identified a chiral epoxide, (Z,Z)-2(2,5-octadienyl)-3-undecyloxirane, as a major component of the female sex pheromones of two Creatonotos species (Bell & Meinwald, 1986).

  • Enzyme Systems for Ketone Oxidation : Research on the enzymatic conversion of 2-tridecanone to undecyl acetate by Pseudomonas aeruginosa indicates activities of several enzymes in the conversion process, which could be related to the study of 2-Undecyloxirane (Forney & Markovetz, 1969).

  • Surfactant Metabolism : A study on the metabolism of sodium undecyltriethoxy sulphate in rats provides insights into the metabolic pathways and transformations of related compounds, which might be useful for understanding the behavior of 2-Undecyloxirane in biological systems (Taylor et al., 1978).

  • Nematicidal Activity : Research on the nematicidal activity of synthetic monochamol and its homologues, including 2-(1-undecyloxy)-1-ethanol, shows significant activity against the pine wood nematode, Bursaphelenchus xylophilus. This study highlights the potential of similar compounds in pest control (Kim, Lee, & Park, 2016).

  • Synthetic Hormone Impact on Aquatic Life : Although not directly related to 2-Undecyloxirane, a study on the effects of 17alpha-Ethinyl estradiol (EE2) in aquatic organisms, which is a synthetic estrogen, provides insights into the environmental impacts of synthetic compounds (Caldwell et al., 2008).

properties

IUPAC Name

2-undecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAPVLMBPUYKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925402
Record name 2-Undecyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Undecyloxirane

CAS RN

66587-57-3, 12609-83-5
Record name Epoxides, C13-16-alkyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066587573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxides, C13-16-alkyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Undecyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epoxides, C13-16-alkyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Arasaki, M Iwata, M Makida… - Chemical and …, 2004 - jstage.jst.go.jp
… The glycol derivative (5) was converted into O-TBDPS-protected (S)-2-hydroxymethyl-2-undecyloxirane (16). Reaction of 16 with a cuprate reagent containing homoallylic carbon chain …
Number of citations: 34 www.jstage.jst.go.jp
S Li, Z Zhan, X Wang, B Tan - Polymer Chemistry, 2023 - pubs.rsc.org
… However, for 2-undecyloxirane (Table 3 entry 4), the yield was only 83% after 48 h of reaction, because the longer side chain led to larger steric hindrance of the epoxide tricycle, which …
Number of citations: 0 pubs.rsc.org
J Breheny, C Kingston, R Doran, J Anes, M Martins… - 2021 - lenus.ie
Herein, we report antibacterial and antifungal evaluation of a series of previously prepared (+)-tanikolide analogues. One analogue, (4S,6S)-4-methyltanikolide, displayed promising anti…
Number of citations: 0 www.lenus.ie
R Doran, L Duggan, S Singh, CD Duffy, PJ Guiry - 2011 - Wiley Online Library
… (S)-2-[(Benzyloxy)methyl]-2-undecyloxirane (31): The synthesis of 31 was carried out according to the same procedure as that outlined for 11 to yield the product as a pale yellow oil in …
JA Ciaccio, AL Drahus, RM Meis, CT Tingle… - Synthetic …, 2003 - Taylor & Francis
We report that Me 3 S(O) + I − (1) and Me 3 S + I − (2) form stable, dry mixtures with KOt-Bu and NaH, respectively, which remain stable upon prolonged storage (>1 year). The …
Number of citations: 52 www.tandfonline.com
R Doran, R Doran - Asymmetric Synthesis of Bioactive Lactones and the …, 2015 - Springer
The asymmetric synthesis of all 4 diastereomers of β-methyl analogues of the marine natural products (+)-tanikolide, which displays antifungal activity, and (−)-malyngolide, which …
Number of citations: 0 link.springer.com
J Breheny, C Kingston, R Doran, J Anes… - International Journal of …, 2021 - mdpi.com
Herein, we report antibacterial and antifungal evaluation of a series of previously prepared (+)-tanikolide analogues. One analogue, (4S,6S)-4-methyltanikolide, displayed promising anti…
Number of citations: 1 www.mdpi.com
D Tripathi, P Kumar - Tetrahedron: Asymmetry, 2012 - Elsevier
A versatile and efficient approach to (3S,5R)-methyl 3-(benzyloxy)-5-(methoxymethoxy)hexadecanoate, a key chiral building block and a common polyol fragment of the anti-tumor and …
Number of citations: 15 www.sciencedirect.com

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